![molecular formula C18H16N4O2 B5686859 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-acetylphenyl)hydrazone]](/img/structure/B5686859.png)
3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-acetylphenyl)hydrazone]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-acetylphenyl)hydrazone], also known as MAPDH, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. MAPDH is a derivative of pyrazolone and hydrazone, which are two important chemical groups that have been studied extensively for their biological and pharmacological properties.
Mécanisme D'action
The mechanism of action of 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-acetylphenyl)hydrazone] is not fully understood. However, it is believed that the compound acts as a π-conjugated system that can interact with other molecules through π-π stacking interactions. This interaction can lead to the formation of charge transfer complexes, which can affect the electronic properties of the system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-acetylphenyl)hydrazone] have not been extensively studied. However, preliminary studies have shown that the compound exhibits low toxicity and is well-tolerated by living systems. 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-acetylphenyl)hydrazone] has also been shown to have antioxidant properties, which make it a promising candidate for the development of new antioxidant therapies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-acetylphenyl)hydrazone] is its excellent charge transport properties, which make it a promising candidate for the development of organic electronic devices. However, one of the limitations of 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-acetylphenyl)hydrazone] is its low solubility in common solvents, which can make it difficult to work with in the laboratory.
Orientations Futures
There are several future directions for research on 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-acetylphenyl)hydrazone]. One of the most promising directions is the development of new organic electronic devices based on 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-acetylphenyl)hydrazone]. Another direction is the study of the antioxidant properties of 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-acetylphenyl)hydrazone] and its potential applications in the development of new antioxidant therapies. Additionally, the synthesis of new derivatives of 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-acetylphenyl)hydrazone] with improved solubility and charge transport properties is an area of active research.
Méthodes De Synthèse
3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-acetylphenyl)hydrazone] can be synthesized by the reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with 4-acetylphenylhydrazine in the presence of a suitable catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then cyclized to yield 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-acetylphenyl)hydrazone]. The synthesis of 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-acetylphenyl)hydrazone] has been optimized to yield high purity and high yields of the compound.
Applications De Recherche Scientifique
3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-acetylphenyl)hydrazone] has been studied for its potential applications in various fields of scientific research. One of the most promising applications of 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-acetylphenyl)hydrazone] is in the field of organic electronics. 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-acetylphenyl)hydrazone] has been shown to exhibit excellent charge transport properties, which make it a promising candidate for the development of organic electronic devices such as organic field-effect transistors and organic solar cells.
Propriétés
IUPAC Name |
4-[(4-acetylphenyl)diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-12-17(18(24)22(21-12)16-6-4-3-5-7-16)20-19-15-10-8-14(9-11-15)13(2)23/h3-11,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXYEQBTKGREFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Acetyl-phenyl)-hydrazono]-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B5686786.png)
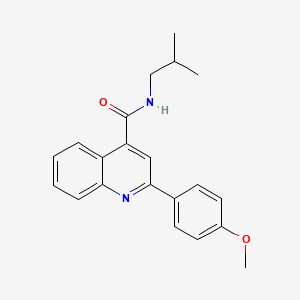
![8-[2-(2-hydroxyethoxy)benzyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5686813.png)
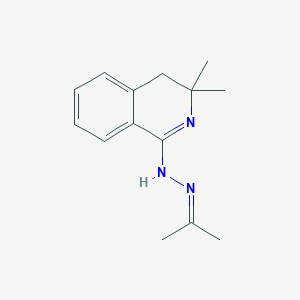
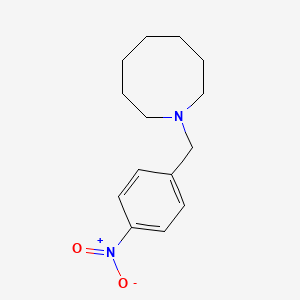
![(4-methoxy-2-methylphenyl)[4-(pyridin-3-ylmethoxy)piperidin-1-yl]acetic acid](/img/structure/B5686855.png)
![3-phenyl-8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B5686861.png)
![2-{[3-cyclopentyl-1-(2-methylbenzyl)-1H-1,2,4-triazol-5-yl]methyl}-5,6-dimethylpyridazin-3(2H)-one](/img/structure/B5686866.png)
![2-anilino-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5686867.png)

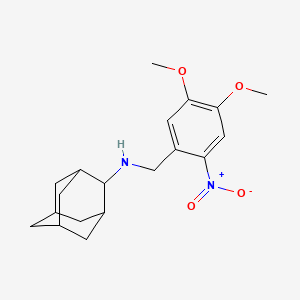
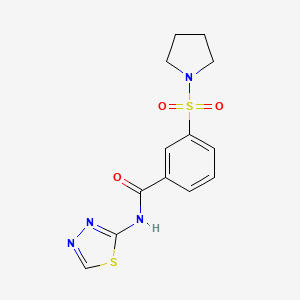
![4-(1-methyl-1H-imidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B5686889.png)
